3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methylphenyl isocyanate
- 5-chloro-4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Benzenamine, 3-chloro-5-methyl-4-(trifluoromethyl)-
Uniqueness
Compared to similar compounds, 3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H24ClF3N6O |
---|---|
Molecular Weight |
480.9g/mol |
IUPAC Name |
3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H24ClF3N6O/c1-11-5-7-14(8-6-11)16-9-17(22(24,25)26)32-20(28-16)18(23)19(30-32)21(33)27-10-15-12(2)29-31(4)13(15)3/h5-8,16-17,28H,9-10H2,1-4H3,(H,27,33) |
InChI Key |
WQMGLGQHVOXFEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NCC4=C(N(N=C4C)C)C)Cl)N2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NCC4=C(N(N=C4C)C)C)Cl)N2)C(F)(F)F |
Origin of Product |
United States |
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